Cas no 1077-95-8 (5-Chloro-1H-indazole-3-carboxylic Acid)
5-Chloro-1H-indazole-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-1H-indazole-3-carboxylic acid
- 5-chloro-3-indazole-carboxylic acid
- 5-Chloroindazole-3-carboxylic acid
- 5-CHLORO-3-INDAZOLECARBOXYLIC ACID
- 5-CHLORO-3-INDOZOLE-CARBOXYLIC ACID
- 5-chloro-1H-indazol-3-carboxylic acid
- 5-CHLORO-3-(1H)INDAZOLE CARBOXYLIC ACID
- 1H-Indazole-3-carboxylic acid, 5-chloro-
- 5-Chloro-1H-indazole-3-carboxylic acid ,97%
- 5-Chloro-1H-indazole-3-carboxylicacid
- PubChem7819
- WHAJIAULUPQHHZ-UHFFFAOYSA-N
- BCP11625
- STK629612
- BBL020253
- SBB067598
- AB11861
- RP04064
- FS-2
- S786
- 1H-Indazole-3-carboxyl
- DS-2422
- MFCD02326712
- 5-Chloro-2H-indazole-3-carboxylic acid
- DTXSID50429020
- SY020607
- 1077-95-8
- G11054
- 5-Chloro-1H-indazole-3-carboxylic acid, AldrichCPR
- AC-28252
- EN300-34954
- SCHEMBL570293
- AM20020179
- 1H-Indazole-3-carboxylicacid, 5-chloro-
- FS-2452
- AKOS005144134
- W-204646
- FT-0604116
- Z291279216
- CS-W005432
- AN-668/14879004
- DB-059658
- 5-Chloro-1H-indazole-3-carboxylic Acid
-
- MDL: MFCD02326712
- Inchi: 1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)
- InChI Key: WHAJIAULUPQHHZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C(=O)O)=NN2
Computed Properties
- Exact Mass: 196.00400
- Monoisotopic Mass: 196.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2
- Topological Polar Surface Area: 66
Experimental Properties
- Density: 1.644
- Boiling Point: 472.1℃ at 760 mmHg
- Flash Point: 239.3°C
- Refractive Index: 1.744
- PSA: 65.98000
- LogP: 1.91450
5-Chloro-1H-indazole-3-carboxylic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-1H-indazole-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 049135-250mg |
5-Chloro-1H-indazole-3-carboxylic acid |
1077-95-8 | 95% | 250mg |
£35.00 | 2022-02-28 | |
| Fluorochem | 049135-1g |
5-Chloro-1H-indazole-3-carboxylic acid |
1077-95-8 | 95% | 1g |
£78.00 | 2022-02-28 | |
| Fluorochem | 049135-5g |
5-Chloro-1H-indazole-3-carboxylic acid |
1077-95-8 | 95% | 5g |
£267.00 | 2022-02-28 | |
| Fluorochem | 049135-10g |
5-Chloro-1H-indazole-3-carboxylic acid |
1077-95-8 | 95% | 10g |
£524.00 | 2022-02-28 | |
| Alichem | A269001396-5g |
5-Chloro-1H-indazole-3-carboxylic acid |
1077-95-8 | 97% | 5g |
$445.12 | 2023-09-04 | |
| Alichem | A269001396-10g |
5-Chloro-1H-indazole-3-carboxylic acid |
1077-95-8 | 97% | 10g |
$545.90 | 2023-09-04 | |
| Alichem | A269001396-25g |
5-Chloro-1H-indazole-3-carboxylic acid |
1077-95-8 | 97% | 25g |
$1310.70 | 2023-09-04 | |
| TRC | C421903-25mg |
5-Chloro-1h-indazole-3-carboxylic acid |
1077-95-8 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | C421903-50mg |
5-Chloro-1h-indazole-3-carboxylic acid |
1077-95-8 | 50mg |
$81.00 | 2023-05-18 | ||
| TRC | C421903-100mg |
5-Chloro-1h-indazole-3-carboxylic acid |
1077-95-8 | 100mg |
$121.00 | 2023-05-18 |
5-Chloro-1H-indazole-3-carboxylic Acid Suppliers
5-Chloro-1H-indazole-3-carboxylic Acid Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 5-Chloro-1H-indazole-3-carboxylic Acid
Introduction to 5-Chloro-1H-indazole-3-carboxylic Acid (CAS No. 1077-95-8)
5-Chloro-1H-indazole-3-carboxylic acid is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This heterocyclic aromatic derivative, with the chemical formula C₆H₄ClN₂O₂, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The presence of both chloro and carboxylic acid functional groups makes it a valuable intermediate in synthesizing various bioactive molecules.
The compound's molecular structure, featuring an indazole core substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position, contributes to its reactivity and potential utility in synthetic pathways. This arrangement allows for further functionalization, making it a cornerstone in the construction of more complex pharmacophores. The CAS number 1077-95-8 uniquely identifies this substance, ensuring consistency in scientific literature and industrial applications.
In recent years, 5-chloro-1H-indazole-3-carboxylic acid has been extensively studied for its role in developing novel therapeutic agents. Its indazole scaffold is a common motif in many bioactive compounds, particularly those targeting central nervous system disorders, infectious diseases, and cancer. The chloro substituent enhances electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in drug synthesis.
One of the most compelling aspects of this compound is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating 5-chloro-1H-indazole-3-carboxylic acid into kinase inhibitor molecules, researchers can fine-tune binding interactions with target proteins, improving efficacy and reducing side effects.
Recent advancements in computational chemistry have further highlighted the potential of 5-chloro-1H-indazole-3-carboxylic acid as a key building block. Molecular docking studies have demonstrated its ability to interact with specific pockets on protein targets, suggesting its utility in designing next-generation drugs. These studies often involve generating three-dimensional models of the compound and predicting its binding affinity to various biological receptors.
The carboxylic acid group in 5-chloro-1H-indazole-3-carboxylic acid provides an additional site for chemical modification. This functionality can be used to form esters, amides, or other derivatives, expanding the compound's utility in drug design. For instance, carboxylate esters are commonly used in prodrug formulations to enhance solubility or targeted release profiles.
In addition to its role in small-molecule drug development, 5-chloro-1H-indazole-3-carboxylic acid has found applications in materials science. Its ability to form coordination complexes with metal ions has been explored for developing catalysts and luminescent materials. These complexes often exhibit unique electronic properties that can be harnessed for technological applications.
The synthesis of 5-chloro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the chlorination of indazole derivatives followed by carboxylation at the 3-position. Advances in green chemistry have also led to more sustainable methods for producing this compound, emphasizing minimal waste generation and energy efficiency.
Quality control and analytical techniques are critical when working with 5-chloro-1H-indazole-3-carboxylic acid. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure purity and confirm structural integrity. These methods provide detailed insights into the compound's composition and help maintain consistency across different batches.
The pharmaceutical industry continues to explore new derivatives of 5-chloro-1H-indazole-3-carboxylic acid to discover novel therapeutics. Researchers are particularly interested in modulating its pharmacokinetic properties to improve bioavailability and reduce toxicity. By leveraging structural analogs and computational modeling, scientists aim to identify compounds with enhanced therapeutic profiles.
The broader impact of 5-chloro-1H-indazole-3-carboxylic acid extends beyond academia and industry. Its role in advancing drug discovery technologies underscores the importance of fundamental chemical research in addressing global health challenges. As methodologies evolve, the potential applications of this compound are likely to expand further.
1077-95-8 (5-Chloro-1H-indazole-3-carboxylic Acid) Related Products
- 1079-46-5(Methyl 5-chloro-1H-indazole-3-carboxylate)
- 4498-67-3(Indazole-3-carboxylic acid)
- 129295-32-5(7-Chloro-1H-indazole-3-carboxylic acid)
- 10503-10-3(4-Chloro-1H-indazole-3-carboxylic acid)
- 885278-48-8(Methyl 5,6-dichloro-1H-indazole-3-carboxylate)
- 1072429-95-8(4,7-Dichloro-1H-indazole-3-carboxylic acid)
- 1081-05-6(Ethyl 5-chloro-1H-indazole-3-carboxylate)
- 124459-91-2(5,6-Dichloro-1H-indazole-3-carboxylic Acid)
- 129295-31-4(6-Chloro-1H-indazole-3-carboxylic acid)
- 717134-47-9(Methyl 6-chloro-1H-indazole-3-carboxylate)